molecular formula C15H12Cl2O3 B1355505 3,5-Dichloro-3',4'-dimethoxybenzophenone CAS No. 116412-97-6

3,5-Dichloro-3',4'-dimethoxybenzophenone

Cat. No. B1355505
M. Wt: 311.2 g/mol
InChI Key: UNJUJIMIVAHKLM-UHFFFAOYSA-N
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Description

3,5-Dichloro-3',4'-dimethoxybenzophenone is a chemical compound related to the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. This particular compound is a dihydroxylated metabolite of 3,4-dichlorobiphenyl and is distinguished by the presence of two chlorine atoms and two methoxy groups on its benzene rings .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone, related compounds have been synthesized through various methods. For instance, metal complexes of a derivative of dimethoxybenzaldehyde were synthesized using ethanol as a solvent, which suggests that similar solvents and conditions might be applicable for synthesizing the compound . Additionally, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been used for synthesizing related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3',4'-dimethoxybenzophenone features π-π stacking interactions between chlorinated benzene rings, with an inter-planar stacking distance of 3.3695 Å. The dihedral angle between the two benzene rings is 42.49°, indicating a significant twist between the planes of the rings. The methoxy groups are nearly coplanar with the benzene ring to which they are attached, with dihedral angles close to 0° .

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Dichloro-3',4'-dimethoxybenzophenone. However, studies on similar chlorinated compounds, such as 2,4-dichlorophenol, have shown that they can undergo photooxidation in the presence of riboflavin to form dimeric products, although the formation of chlorinated dibenzo-p-dioxins was not observed . This suggests that 3,5-Dichloro-3',4'-dimethoxybenzophenone may also participate in photochemical reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-3',4'-dimethoxybenzophenone are not explicitly detailed in the provided papers. However, related compounds have been analyzed using spectroscopic methods such as FT-IR, FT-Raman, and UV-Visible spectroscopy, which can provide insights into the vibrational and electronic properties of the molecule . High-performance liquid chromatography (HPLC) has been employed for the quantitative and qualitative analysis of similar compounds, indicating that this technique could be used to assess the purity and concentration of 3,5-Dichloro-3',4'-dimethoxybenzophenone .

Scientific Research Applications

  • Synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA)

    • Field : Chemical Synthesis
    • Application Summary : 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used in the synthesis of MOCA, a vital component in preparing high-quality polyurethane and epoxy resin .
    • Method of Application : The synthesis involves the condensation of o-chloroaniline and formaldehyde, catalyzed by zeolites HY, Hβ, and HZSM-5 . The process was pre-screened in an autoclave, and HY demonstrated better performance .
    • Results : Under specific conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 hours, respectively .
  • Preparation of 3,5-dichloro-3’,4’-dihydroxybiphenyl

    • Field : Organic Chemistry
    • Application Summary : 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used as a precursor for the synthesis of 3,5-dichloro-3’,4’-dihydroxybiphenyl, a putative dihydroxylated PCB metabolite of PCB 12 .
    • Method of Application : The specific method of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from this application are not provided in the source .

Future Directions

The future directions for the use of 3,5-Dichloro-3’,4’-dimethoxybenzophenone are not specified in the available resources. Its use would likely continue to be driven by the needs of various research and industrial applications .

properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJUJIMIVAHKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558638
Record name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-3',4'-dimethoxybenzophenone

CAS RN

116412-97-6
Record name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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